2-Nitro-5-(pentafluorosulfanyl)phenol
Overview
Description
2-Nitro-5-(pentafluorosulfanyl)phenol is a chemical compound with the molecular formula C6H4F5NO3S and a molecular weight of 265.16 g/mol It is characterized by the presence of a nitro group (-NO2) and a pentafluorosulfanyl group (-SF5) attached to a phenol ring
Preparation Methods
The synthesis of 2-Nitro-5-(pentafluorosulfanyl)phenol typically involves the nitration of 5-(pentafluorosulfanyl)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
2-Nitro-5-(pentafluorosulfanyl)phenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-5-(pentafluorosulfanyl)phenol, while substitution reactions can produce various derivatives with different functional groups attached to the phenol ring .
Scientific Research Applications
2-Nitro-5-(pentafluorosulfanyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological efficacy.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique chemical properties can be leveraged to design molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)phenol depends on its specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenolic hydroxyl group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
2-Nitro-5-(pentafluorosulfanyl)phenol can be compared with other similar compounds, such as:
2-Nitrophenol: Lacks the pentafluorosulfanyl group, resulting in different chemical properties and reactivity.
5-(Pentafluorosulfanyl)phenol:
2-Amino-5-(pentafluorosulfanyl)phenol: A reduction product of this compound, with an amino group instead of a nitro group, leading to different reactivity and applications.
Properties
IUPAC Name |
2-nitro-5-(pentafluoro-λ6-sulfanyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDVAGIMBHJLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856576 | |
Record name | 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329120-21-9 | |
Record name | 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.